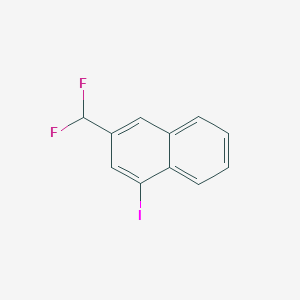
2-(Difluoromethyl)-4-iodonaphthalene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Difluoromethyl)-4-iodonaphthalene is a compound of significant interest in the field of organic chemistry. It features a naphthalene ring substituted with both a difluoromethyl group and an iodine atom. The presence of these substituents imparts unique chemical properties to the molecule, making it valuable for various applications in scientific research and industry.
准备方法
The synthesis of 2-(Difluoromethyl)-4-iodonaphthalene typically involves the introduction of the difluoromethyl group and the iodine atom onto the naphthalene ring. One common method is the difluoromethylation of a pre-iodinated naphthalene derivative. This can be achieved using difluoromethylating reagents such as TMSCF₂H (trimethylsilyl difluoromethyl) under specific reaction conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
化学反应分析
2-(Difluoromethyl)-4-iodonaphthalene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The difluoromethyl group can participate in oxidation and reduction reactions, altering the electronic properties of the molecule.
Cross-Coupling Reactions: The iodine atom allows for cross-coupling reactions, such as Suzuki or Heck reactions, to introduce new functional groups onto the naphthalene ring.
Common reagents used in these reactions include palladium catalysts for cross-coupling reactions and oxidizing agents for oxidation reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
2-(Difluoromethyl)-4-iodonaphthalene has a wide range of applications in scientific research:
Biology: The compound’s unique properties make it useful in the study of biological systems, including enzyme inhibition and protein-ligand interactions.
作用机制
The mechanism by which 2-(Difluoromethyl)-4-iodonaphthalene exerts its effects is largely dependent on its chemical structure. The difluoromethyl group can act as a bioisostere for other functional groups, influencing the molecule’s interaction with biological targets. The iodine atom can facilitate the formation of reactive intermediates, enabling various chemical transformations. The molecular targets and pathways involved vary depending on the specific application and context of use .
相似化合物的比较
2-(Difluoromethyl)-4-iodonaphthalene can be compared with other similar compounds, such as:
2-(Trifluoromethyl)-4-iodonaphthalene: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group, leading to different electronic properties.
2-(Difluoromethyl)-4-bromonaphthalene: Similar structure but with a bromine atom instead of an iodine atom, affecting reactivity and reaction conditions.
2-(Difluoromethyl)-4-chloronaphthalene:
The uniqueness of this compound lies in the combination of the difluoromethyl group and the iodine atom, which imparts distinct chemical properties and reactivity.
属性
分子式 |
C11H7F2I |
|---|---|
分子量 |
304.07 g/mol |
IUPAC 名称 |
3-(difluoromethyl)-1-iodonaphthalene |
InChI |
InChI=1S/C11H7F2I/c12-11(13)8-5-7-3-1-2-4-9(7)10(14)6-8/h1-6,11H |
InChI 键 |
MQFWPLFVQQLNGZ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C=C(C=C2I)C(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


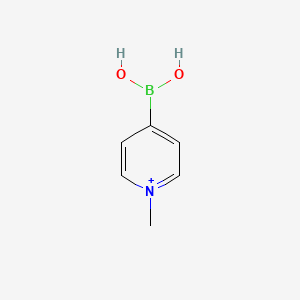
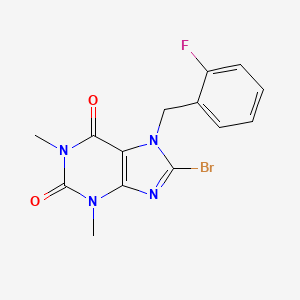
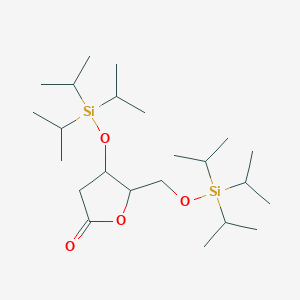
![(1aS,7S,7bS)-1a,7,7b-trimethyl-4-methylidene-2,3,4a,5,6,7a-hexahydro-1H-cyclopropa[h]azulen-7-ol](/img/structure/B14785811.png)
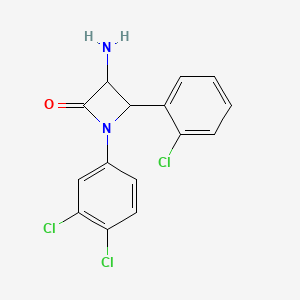
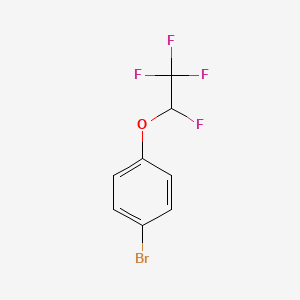
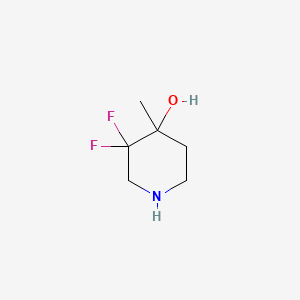
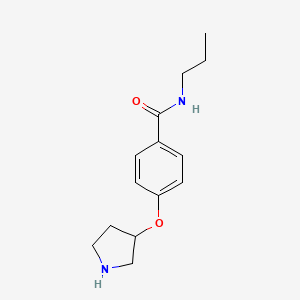
![1,1-Ethanediamine, N-[2-[[[5-[(dimethylamino)methyl]-2-furanyl]methyl]thio]ethyl]-N'-methyl-2-nitro-](/img/structure/B14785829.png)

![[3-[[2-[2,4-dimethyloctanoyl(methyl)amino]-4-methylpentanoyl]amino]-4-[methyl-[3-methyl-1-[2-(2-methyl-5-oxo-2H-pyrrole-1-carbonyl)pyrrolidin-1-yl]-1-oxobutan-2-yl]amino]-4-oxobutan-2-yl] acetate](/img/structure/B14785833.png)
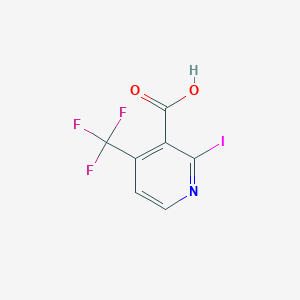
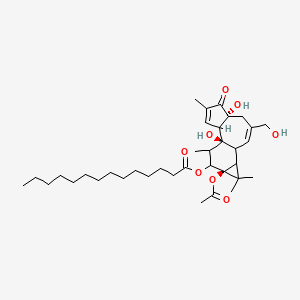
![2-amino-N-cyclopropyl-3-methyl-N-[(3-nitrophenyl)methyl]butanamide](/img/structure/B14785865.png)
